Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Overview
Description
Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is an organic compound with the molecular formula C11H8O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and furan, a five-membered aromatic ring containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate typically involves the condensation of appropriate furan and thiophene derivatives. One common method is the reaction of 5-formylfuran-2-carboxylic acid with thiophene-2-carboxylic acid methyl ester under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring, due to the electron-rich nature of the thiophene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Methyl 3-(5-carboxyfuran-2-yl)thiophene-2-carboxylate.
Reduction: Methyl 3-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan and thiophene derivatives.
Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The formyl and ester groups can participate in nucleophilic and electrophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
- Methyl 3-(5-carboxyfuran-2-yl)thiophene-2-carboxylate
- Methyl 3-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate
Comparison: this compound is unique due to the presence of both formyl and ester functional groups, which confer distinct reactivity and potential for further chemical modification. Compared to its oxidized or reduced derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUUAQLLIBFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383879 | |
Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255828-29-6 | |
Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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